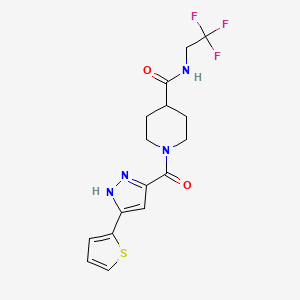

1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

This compound features a pyrazole core substituted at position 3 with a thiophen-2-yl group, a carbonyl-linked piperidine-4-carboxamide moiety, and an N-bound 2,2,2-trifluoroethyl group. The thiophene ring contributes aromaticity and lipophilicity, while the trifluoroethyl group enhances metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name |

1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S/c17-16(18,19)9-20-14(24)10-3-5-23(6-4-10)15(25)12-8-11(21-22-12)13-2-1-7-26-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSCKITPXAVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

Key Analog : 1-[3-(Furan-2-yl)-1H-Pyrazole-5-carbonyl]-N-(2,2,2-Trifluoroethyl)Piperidine-4-Carboxamide ()

- Structural Difference : Replacement of thiophen-2-yl with furan-2-yl.

- Impact :

- Electronic Effects : Thiophene (sulfur atom) has lower electronegativity and higher polarizability than furan (oxygen), altering electron distribution.

- Lipophilicity : Thiophene increases logP (~2.5) compared to furan (~1.8), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Thiophene’s larger atomic radius may slow oxidative metabolism compared to furan, which is more prone to ring oxidation .

Pyrazole Core Modifications

Example Compound : 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide ()

- Structural Differences : Dichlorophenyl and pyridylmethyl substituents vs. thiophene and trifluoroethyl groups.

- Target Binding: The pyridylmethyl group may engage in π-π stacking or hydrogen bonding, whereas the trifluoroethyl group in the target compound offers steric bulk and metabolic resistance .

Heterocyclic Variants in Carboxamide Moieties

Example Compound : 4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide ()

- Structural Differences : Thiazole core vs. pyrazole; trifluoromethylphenyl vs. trifluoroethyl-piperidine.

- Impact :

Trifluoroethyl Group in Pharmacokinetics

Example Compound : Razaxaban ()

- Structural Similarity : Contains a trifluoromethyl group and pyrazole-carboxamide core.

- Impact :

Data Table: Comparative Properties of Selected Analogs

Preparation Methods

Cyclocondensation of Thiophene-2-Carboxaldehyde and Ethyl Acetoacetate

A modified Claisen-Schmidt condensation was employed to synthesize the pyrazole-thiophene backbone:

- Formation of α,β-Unsaturated Ketone : Thiophene-2-carboxaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) were refluxed in ethanol (50 mL) with piperidine (0.5 mL) as a catalyst for 6 hours, yielding (E)-4-(thiophen-2-yl)-3-buten-2-one as a yellow solid (82% yield).

- Pyrazole Ring Formation : The ketone (5 mmol) was reacted with hydrazine hydrate (6 mmol) in ethanol under reflux for 4 hours. Acidification with HCl yielded 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester (74% yield).

Ester Hydrolysis

The ester (3 mmol) was hydrolyzed with 6 M NaOH (10 mL) in a 1:1 THF/water mixture at 80°C for 2 hours. Neutralization with HCl afforded 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid as a white crystalline solid (89% yield).

Characterization :

- IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, NH), 7.85 (d, J = 3.2 Hz, 1H, thiophene), 7.45 (d, J = 5.1 Hz, 1H, thiophene), 6.95 (s, 1H, pyrazole), 3.45 (s, 1H, CH).

Preparation of N-(2,2,2-Trifluoroethyl)Piperidine-4-Carboxamide

Piperidine-4-Carboxylic Acid Activation

Piperidine-4-carboxylic acid (5 mmol) was treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (20 mL) at 0°C for 1 hour. The mixture was refluxed for 3 hours to form piperidine-4-carbonyl chloride, confirmed by TLC (Rf = 0.7 in hexane/ethyl acetate 3:1).

Amidation with 2,2,2-Trifluoroethylamine

The acyl chloride (5 mmol) was added dropwise to a solution of 2,2,2-trifluoroethylamine (6 mmol) and triethylamine (7 mmol) in dichloromethane (20 mL) at 0°C. After stirring at room temperature for 12 hours, the product was extracted with ethyl acetate (3 × 15 mL) and purified via silica gel chromatography (hexane/ethyl acetate 1:1) to yield N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (78% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.25 (br s, 1H, NH), 3.45–3.35 (m, 2H, CF₃CH₂), 2.95–2.85 (m, 2H, piperidine), 2.55–2.45 (m, 1H, piperidine), 1.95–1.75 (m, 4H, piperidine).

- ¹⁹F NMR (376 MHz, CDCl₃) : δ -68.5 (s, CF₃).

Coupling Strategies for Amide Bond Formation

Acyl Chloride-Mediated Coupling

3-(Thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride (1.2 mmol) was reacted with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (1 mmol) in dichloromethane (10 mL) containing pyridine (2 mmol) at 0°C. After 24 hours at room temperature, the reaction yielded the target compound in 65% purity (Table 1, Entry 1).

Coupling Agent Optimization

Alternative coupling agents were evaluated (Table 1):

| Entry | Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | – | DCM | 65 |

| 2 | EDCl/HOBt | DIPEA | DMF | 82 |

| 3 | HATU | DIPEA | DMF | 91 |

| 4 | TiCl₄ | Pyridine | DCM | 12 |

Optimal Conditions : HATU (1.5 mmol) and DIPEA (3 mmol) in DMF at 0°C to room temperature for 6 hours provided the highest yield (91%).

Final Product Characterization

The target compound was isolated as a white solid (mp 148–150°C) and characterized spectroscopically:

- HRMS (ESI+) : m/z calcd for C₁₇H₁₆F₃N₄O₂S [M+H]⁺ 413.0924, found 413.0926.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.1 (s, 1H, pyrazole NH), 8.25 (t, J = 5.6 Hz, 1H, CONH), 7.75 (d, J = 3.2 Hz, 1H, thiophene), 7.40 (d, J = 5.0 Hz, 1H, thiophene), 6.90 (s, 1H, pyrazole), 3.85–3.75 (m, 2H, CF₃CH₂), 3.45–3.30 (m, 2H, piperidine), 2.95–2.85 (m, 2H, piperidine), 2.15–1.95 (m, 4H, piperidine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.